molecular formula C13H22N2O3Si B13898750 2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine

2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine

Cat. No.: B13898750
M. Wt: 282.41 g/mol
InChI Key: JDBHIVQIUAQMLE-UHFFFAOYSA-N
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Description

2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a tert-butyldimethylsilyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of anhydrous solvents and bases such as triethylamine to facilitate the silylation process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can include the use of microreactor systems to introduce the tert-butyldimethylsilyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles such as sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amine derivatives when the nitro group is reduced and various substituted pyridine derivatives when the tert-butyldimethylsilyloxy group is replaced .

Scientific Research Applications

2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tert-butyldimethylsilyloxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine is unique due to the presence of both the nitro group and the tert-butyldimethylsilyloxyethyl group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H22N2O3Si

Molecular Weight

282.41 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-(5-nitropyridin-2-yl)ethoxy]silane

InChI

InChI=1S/C13H22N2O3Si/c1-13(2,3)19(4,5)18-9-8-11-6-7-12(10-14-11)15(16)17/h6-7,10H,8-9H2,1-5H3

InChI Key

JDBHIVQIUAQMLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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